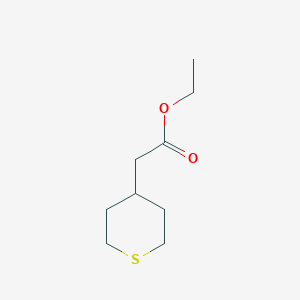

Ethyl 2-(thian-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(thian-4-yl)acetate is a compound that has been the subject of various studies due to its interesting chemical and physical properties, as well as its potential applications in different fields such as pharmaceuticals and materials science. The compound is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen, and an ethyl acetate group.

Synthesis Analysis

The synthesis of ethyl 2-(thian-4-yl)acetate derivatives has been explored through various methods. For instance, the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates was achieved by reacting N-arylthiazole-2-amines with ethyl chloroacetate using NaH as a base in THF, which resulted in a series of novel compounds with promising biological activities . Another study reported the synthesis of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate through a computational study using density functional theory (DFT) . Additionally, the synthesis of related compounds such as ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates was performed in a single pot, showcasing the versatility of the thiazole moiety in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of ethyl 2-(thian-4-yl)acetate derivatives has been determined using various spectroscopic techniques and computational methods. X-ray diffraction studies have been used to determine the crystal structure of these compounds, revealing details such as the conformation of the thioamide moiety and the presence of intra- and intermolecular hydrogen bonds that stabilize the structure . Spectroscopic analyses, including FT-IR, FT-Raman, and NMR, have provided further insights into the molecular structure and the electronic properties of the compounds .

Chemical Reactions Analysis

Ethyl 2-(thian-4-yl)acetate and its derivatives participate in various chemical reactions, which have been explored to synthesize novel compounds with potential biological activities. For example, the reaction of arylidenehydrazono-4-aryl-2,3-dihydrothiazole-5-carbonitriles with diethyl acetylenedicarboxylate led to the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates . The reactivity of the thiazole ring has also been utilized in the synthesis of anti-aggregation active compounds containing thietanyl and dioxothietanyl rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(thian-4-yl)acetate derivatives have been extensively studied. Thermal analyses such as TGA and DSC have been used to evaluate the thermal stability of these compounds, indicating that they are stable above certain temperatures . Computational studies have provided quantum chemical parameters and insights into the electronic properties, such as HOMO and LUMO energies, which suggest that charge transfer occurs within the molecule . The solvate structures of related compounds like ethyl acetate have also been analyzed, revealing a preference for the trans over the gauche isomer and a high degree of hidden disorder .

Applications De Recherche Scientifique

Molecular Docking and Enzyme Inhibition

Ethyl 2-(thian-4-yl)acetate derivatives show promise in molecular docking and enzyme inhibition studies. A study by (Babar et al., 2017) found that these compounds exhibited significant inhibition of α-glucosidase and β-glucosidase enzymes, suggesting potential therapeutic applications.

Anti-Parkinson's Activity

Compounds related to Ethyl 2-(thian-4-yl)acetate have been evaluated for their potential anti-Parkinson's activity. (Gomathy et al., 2012) synthesized derivatives that showed potent free radical scavenging activity, indicating their potential utility in treating Parkinson's disease.

Anticancer Properties

A study by (Riadi et al., 2021) synthesized a new derivative of Ethyl 2-(thian-4-yl)acetate with potent cytotoxic activity against various human cancer cell lines. This indicates potential applications in cancer therapy.

DNA Binding Interactions

The DNA binding interactions of Ethyl 2-(thian-4-yl)acetate derivatives have been studied, as in the work by (Iqbal et al., 2019). These compounds showed strong binding affinity with DNA, suggesting potential for antitumor agents.

Anti-Inflammatory and Analgesic Activities

Ethyl 2-(thian-4-yl)acetate derivatives have been shown to possess anti-inflammatory and analgesic activities. (Attimarad et al., 2017) demonstrated that certain derivatives exhibited activities comparable to standard drugs like indomethacin and aspirin.

Synthesis and Structural Characterization

Studies have focused on the synthesis and structural characterization of Ethyl 2-(thian-4-yl)acetate derivatives. For instance, (El Foujji et al., 2020) explored the synthesis, molecular structure, and electronic properties of a novel derivative.

Propriétés

IUPAC Name |

ethyl 2-(thian-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2S/c1-2-11-9(10)7-8-3-5-12-6-4-8/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKQUBVOAJZQCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCSCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60456887 |

Source

|

| Record name | Ethyl 2-(thian-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(thian-4-yl)acetate | |

CAS RN |

218624-29-4 |

Source

|

| Record name | Ethyl 2-(thian-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60456887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B1279126.png)